2-(Aminomethyl)pyridin-3-amine
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Overview
Description
2-(Aminomethyl)pyridin-3-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group attached to the second position and an amine group attached to the third position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds act against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways in target organisms, leading to their inhibition .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1049 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
It is known that similar compounds can exhibit antitrypanosomal and antiplasmodial activities , suggesting that 2-(Aminomethyl)pyridin-3-amine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyridin-3-amine typically involves the reaction of 3-cyanopyridine with hydrogen in the presence of a catalyst such as Raney nickelThe reaction conditions generally include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction is monitored and controlled to maintain optimal conditions for the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Aminomethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but lacks the aminomethyl group.
3-Aminopyridine: Similar structure but the amine group is attached to the third position without the aminomethyl group.
2-Amino-3-methylpyridine: Contains a methyl group instead of an aminomethyl group.
Uniqueness: 2-(Aminomethyl)pyridin-3-amine is unique due to the presence of both an aminomethyl group and an amine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds .
Properties
IUPAC Name |
2-(aminomethyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQCKCNKPZZLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579902 |
Source
|
Record name | 2-(Aminomethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144288-50-6 |
Source
|
Record name | 2-(Aminomethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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